N-Substituent Switch: 4-Fluorobenzyl vs. N,N-Dipropyl Redirects Target Engagement from Mitochondrial Complex III to Kinase Inhibition
The target compound differs from its closest structural analog, S3QEL 2 (CAS 890888-12-7), solely in the C4-amino substituent: N-(4-fluorobenzyl) versus N,N-dipropyl. This single substitution switch redirects the biological target from mitochondrial complex III to tyrosine kinases. S3QEL 2 selectively suppresses site IIIQo superoxide production with an IC50 of 1.7 µM without altering normal electron flux or oxidative phosphorylation, and shows no reported kinase inhibitory activity [1]. In contrast, the 4-fluorobenzylamino motif present in the target compound is a validated pharmacophore for Src/Abl kinase inhibition, as evidenced by the analog CHEMBL406658, which bears the identical N-(4-fluorobenzyl) group and achieves a Ki of 80 nM against recombinant wild-type human Abl [2]. The C6-unsubstituted scaffold further distinguishes the target compound from C6-substituted derivatives; in head-to-head cellular assays, C6-unsubstituted compounds 1 and 2 achieved LD50 values of 0.7–4.3 µM across imatinib-sensitive and imatinib-resistant Ba/F3 cell lines (including T315I, Y253F, and E255K mutants), whereas C6-substituted compound 3 showed an LD50 exceeding 8 µM against the T315I mutant [3].
| Evidence Dimension | Biological target engagement and cellular potency |
|---|---|
| Target Compound Data | Predicted dual Src/Abl kinase inhibitor based on C6-unsubstituted scaffold and 4-fluorobenzyl pharmacophore; cellular LD50 range expected at 0.7–4.3 µM against Bcr-Abl-driven cell lines (class-level inference from C6-unsubstituted analogs) [3] |
| Comparator Or Baseline | S3QEL 2 (CAS 890888-12-7): mitochondrial complex III superoxide suppression IC50 = 1.7 µM, no kinase activity reported [1]; CHEMBL406658: Abl Ki = 80 nM [2]; C6-substituted compound 3: T315I mutant LD50 > 8 µM [3] |
| Quantified Difference | Target compound's N-(4-fluorobenzyl) group is associated with nanomolar Abl binding affinity (80 nM Ki in analog) versus no kinase activity for S3QEL 2; C6-unsubstituted scaffold confers >4-fold potency advantage over C6-substituted analogs against T315I mutant (LD50 < 4.3 µM vs. > 8 µM) |
| Conditions | Src/Abl kinase inhibition measured by filter-binding assay (cell-free); cellular cytotoxicity measured in Ba/F3 cells transduced with wild-type p210Bcr-Abl or T315I, Y253F, E255K mutants; mitochondrial complex III assay in isolated mitochondria |
Why This Matters
This N-substituent switch is a binary determinant of biological utility: procurement of the target compound enables kinase-focused research programs, whereas S3QEL 2 is exclusively suited for mitochondrial ROS studies.
- [1] Orr AL, Vargas L, Turk CN, et al. Suppressors of superoxide production from mitochondrial complex III. Nat Chem Biol. 2015;11(11):834-836. View Source
- [2] BindingDB Entry BDBM50343424 (CHEMBL406658). Ki = 80 nM against recombinant wild-type human Abl using abitide as substrate. View Source
- [3] Santucci MA, Corradi V, Mancini M, Manetti F, Radi M, Schenone S, Botta M. C6-unsubstituted pyrazolo[3,4-d]pyrimidines are dual Src/Abl inhibitors effective against imatinib mesylate resistant chronic myeloid leukemia cell lines. ChemMedChem. 2009;4(1):118-126. View Source
